molecular formula C7H8N4 B1396156 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1155846-90-4

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine

Número de catálogo: B1396156
Número CAS: 1155846-90-4
Peso molecular: 148.17 g/mol
Clave InChI: RPCRJEFBBHEMAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine (CAS 1155846-90-4) is a high-purity chemical building block for pharmaceutical research and drug discovery. This compound features the privileged 1H-pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic heterocycle recognized for its strong potential in medicinal chemistry . Its structural similarity to purine bases allows it to mimic adenine, making it a versatile scaffold for designing inhibitors that target enzyme active sites . The aminomethyl group at the C3 position provides a versatile handle for further chemical modification, enabling the creation of diverse compound libraries for biological screening. The 1H-pyrazolo[3,4-b]pyridine core is a well-established structure in biomedical research, with documented applications in the development of inhibitors for various kinases, including Tropomyosin Receptor Kinases (TRKs) and Cyclin-Dependent Kinases (CDKs) . Furthermore, derivatives of this scaffold have been explored as potent inhibitors of tubulin polymerization, a key mechanism for anti-cancer and anti-angiogenic agents . Research indicates that over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, highlighting the significant interest in this chemotype for developing new therapeutic agents . This product is intended for research applications in drug discovery and chemical biology. For Research Use Only. Not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCRJEFBBHEMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155846-90-4
Record name 1H-Pyrazolo[3,4-b]pyridin-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Starting Materials and Reaction Mechanism

  • The key starting material is 3-aminopyrazole , which contains two reactive nucleophilic sites: the amino group (-NH2) and the β-position sp^2 carbon.
  • These nucleophiles attack a 1,3-biselectrophilic compound, such as a dicarbonyl or equivalent, initiating ring closure to form the pyridine ring fused to the pyrazole.
  • The reaction proceeds through sequential nucleophilic attacks on carbonyl groups, followed by dehydration, yielding the bicyclic pyrazolo[3,4-b]pyridine core.

Specific Synthetic Example

  • Reaction of 3-aminopyrazole with 1,3-dicarbonyl compounds under reflux conditions in ethanol or other solvents leads to cyclization.
  • Catalysts such as acid or base can be used to facilitate dehydration and ring closure.
  • The mechanism may involve initial attack by either the amino group or the β-carbon, with no strict consensus, but both pathways converge to the same product.

Catalytic Methods Using Nano-Magnetic Metal–Organic Frameworks

Recent advances have introduced nano-magnetic metal–organic frameworks (MOFs) as efficient catalysts for synthesizing pyrazolo[3,4-b]pyridines, including 3-aminomethyl derivatives.

Catalyst and Reaction Conditions

  • A novel catalyst, Fe3O4@MIL-101(Cr)-N(CH2PO3)2 , has been synthesized and characterized for this purpose.
  • The catalytic reaction involves condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions at 100 °C.
  • The catalyst is magnetically recoverable and reusable up to 7 cycles without significant loss of activity.

Advantages and Yields

  • High yields of pyrazolo[3,4-b]pyridine derivatives are obtained with short reaction times.
  • The process is environmentally friendly due to solvent-free conditions and catalyst recyclability.
  • Purification is straightforward via chromatography after catalyst removal by an external magnet.
Parameter Condition/Result
Catalyst Fe3O4@MIL-101(Cr)-N(CH2PO3)2 (20 mg)
Temperature 100 °C
Solvent Solvent-free
Reaction time Short (minutes to hours)
Catalyst reuse Up to 7 cycles without loss of activity
Product purification Chromatography (EtOAc/n-hexane)
Yield High (typically >85%)

Alternative Methods and Notes

  • Earlier methods involved chlorination and cyclization of substituted pyridine derivatives with hydrazine hydrate to yield amino derivatives, which can be further functionalized.
  • Schiff base formation with aromatic aldehydes from amino derivatives of pyrazolopyridines provides functionalized intermediates useful for further modification.
  • The choice of starting materials and reaction conditions influences the substitution pattern on the pyrazolo[3,4-b]pyridine core.

Summary Table of Preparation Methods

Methodology Starting Materials Catalyst/Conditions Key Features Reference
Pyridine ring formation on 3-aminopyrazole 3-Aminopyrazole + 1,3-biselectrophile (e.g., dicarbonyls) Acid/base catalysis, reflux in ethanol Classical approach, versatile substitution
Nano-Magnetic MOF catalysis Aldehydes + 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine + 3-(cyanoacetyl)indole Fe3O4@MIL-101(Cr)-N(CH2PO3)2, solvent-free, 100 °C High yield, reusable catalyst, green chemistry
Chlorination and hydrazine cyclization Substituted pyridine derivatives + PCl5 + hydrazine hydrate POCl3, boiling ethanol Yields amino derivatives, precursor for Schiff bases

This detailed review of preparation methods for 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine highlights the synthetic versatility and recent catalytic innovations that improve efficiency and sustainability. The nano-magnetic MOF catalysis represents a significant advancement, combining high yield with environmental benefits and catalyst recyclability. Traditional methods remain valuable for specific substitutions and precursor synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups attached to the aminomethyl group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines exhibit promising anticancer properties. Specifically, derivatives of 3-aminomethyl-1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their inhibitory effects on various cancer cell lines. For instance, studies have shown that certain derivatives can selectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancer types. The design of these compounds often focuses on enhancing selectivity and potency against specific kinases involved in tumor growth and progression .

1.2 Alzheimer’s Disease Probes
Another significant application of pyrazolo[3,4-b]pyridines is in the development of diagnostic probes for Alzheimer’s disease. Compounds that bind selectively to amyloid plaques have been synthesized, leveraging the unique structural properties of pyrazolo[3,4-b]pyridine derivatives. These compounds have demonstrated high affinity for amyloid-beta aggregates, making them potential candidates for imaging and diagnostic purposes in Alzheimer's research .

Catalytic Applications

2.1 Synthesis of Heterocycles
this compound has also been utilized as a catalyst in organic synthesis. Recent studies highlight its role in facilitating reactions to produce other pyrazolo[3,4-b]pyridine derivatives through condensation reactions. The use of novel catalysts based on this compound has shown to enhance reaction yields and reduce reaction times significantly .

2.2 Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and semiconductors. Pyrazolo[3,4-b]pyridines are being explored as key intermediates in the synthesis of materials with desirable electronic characteristics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has shown that modifications at various positions on the pyrazole ring can significantly influence its pharmacological properties. For example:

  • Substituents at Position C3 : Methyl groups are commonly found at this position and correlate with enhanced biological activity.
  • Position N1 Modifications : Alterations here can affect binding affinity to target proteins such as kinases .

Data Table: Key Applications of this compound

Application AreaDescriptionReferences
Anticancer ActivityInhibition of FGFRs; selective action against cancer cell lines
Alzheimer's Disease ProbesHigh-affinity binding to amyloid plaques for diagnostic imaging
Catalytic SynthesisUsed as a catalyst in synthesizing other heterocycles
Material ScienceDevelopment of OLEDs and semiconductors

Case Studies

Case Study 1: Inhibition of FGFR Kinases
A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for their ability to inhibit FGFR kinase activity. The most potent compounds showed IC50 values in the nanomolar range, indicating strong potential for therapeutic use in cancers driven by aberrant FGFR signaling.

Case Study 2: Diagnostic Imaging Probes
Research focused on synthesizing fluorescent probes based on pyrazolo[3,4-b]pyridine structures demonstrated selective binding to amyloid-beta aggregates in vitro. These findings support further development towards clinical applications in Alzheimer’s disease diagnostics.

Comparación Con Compuestos Similares

Similar Compounds

    1H-Pyrazolo[3,4-B]pyridine: A closely related compound with similar biological activities.

    2H-Pyrazolo[3,4-B]pyridine: Another isomer with distinct properties and applications.

    Pyrazolo[3,4-C]pyridine: A different fusion pattern of the pyrazole and pyridine rings.

Uniqueness

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group allows for further functionalization, making it a versatile building block for the synthesis of novel compounds with potential therapeutic applications.

Actividad Biológica

3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for its pharmacological potential, including anti-cancer, anti-inflammatory, and neuroprotective properties. Research into this compound's biological activity has revealed promising therapeutic applications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives often involves the modification of existing pyrazole frameworks. Studies have shown that structural modifications at various positions can significantly influence the biological activity of these compounds. For instance, the introduction of different substituents at the C3 and C4 positions has been explored to optimize their efficacy as inhibitors of specific biological targets.

Table 1: Structure-Activity Relationships of Pyrazolo[3,4-b]pyridine Derivatives

CompoundPosition of SubstitutionActivity TypeIC50 Value (nM)
15yC3TBK1 Inhibitor0.2
11C4Cannabinoid Receptor AgonistNot specified
6hC5Cytotoxicity in MCF-7 cells4.34

Anticancer Activity

Research has indicated that certain derivatives of this compound exhibit significant anticancer properties. For example, compound 15y was identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), demonstrating an IC50 value of 0.2 nM . This compound effectively inhibited TBK1 downstream signaling pathways in various cancer cell lines, including A172 and U87MG, suggesting its potential as a lead compound for cancer therapy .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of pyrazolo[3,4-b]pyridines. Some derivatives have shown promise in treating neurological disorders such as Alzheimer’s disease. For instance, compounds synthesized to target β-amyloid plaques demonstrated high affinity and selectivity in binding to these plaques in brain slices from Alzheimer’s patients . This highlights the potential application of these compounds in developing diagnostic probes for Alzheimer’s disease.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound derivatives has also been documented. Certain compounds have been shown to modulate immune responses by inhibiting pathways associated with inflammation. For example, the inhibition of TBK1 signaling was correlated with reduced expression of inflammatory cytokines in stimulated immune cells .

Case Study 1: TBK1 Inhibition

A study focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives revealed that compound 15y not only inhibited TBK1 but also affected downstream genes involved in immune responses. The results indicated a significant reduction in interferon signaling pathways in treated THP-1 and RAW264.7 cells .

Case Study 2: Cytotoxicity Evaluation

In vitro studies assessing the cytotoxic effects of newly synthesized pyrazolo[3,4-b]pyridines against various cancer cell lines showed that derivative 6h exhibited notable cytotoxicity against MCF-7 cells with an IC50 value of 4.34 μM . This suggests that structural modifications can enhance the therapeutic index of these compounds .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-aminomethyl-1H-pyrazolo[3,4-b]pyridine derivatives, and how are intermediates optimized?

  • The synthesis typically involves multi-step protocols, starting with pyrazole or pyridine precursors. Key intermediates include 4-chloro-1H-pyrazolo[3,4-b]pyridine (via enamine derivatives or Mannich-type reactions) and subsequent substitution with anilines or azidomethyl groups .
  • Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts like KOH or Pd/CuI systems) is critical for yield and purity. For example, continuous flow chemistry improves scalability in industrial settings .

Q. How are structural ambiguities resolved in pyrazolo[3,4-b]pyridine derivatives?

  • Advanced NMR techniques (1H, 13C, DEPT, 2D COSY, HETECOR, COLOC) are used to assign regiochemistry and confirm substituent positions .
  • X-ray crystallography provides definitive proof of molecular geometry, particularly for resolving tautomeric forms or peri-interactions in fused rings .

Q. What biological activities are commonly associated with pyrazolo[3,4-b]pyridine scaffolds?

  • These compounds exhibit kinase inhibition (e.g., FGFR, TRK), antileishmanial activity, and antimicrobial properties. Activity depends on substituent positioning (e.g., 3'-diethylaminomethyl groups enhance antileishmanial potency with IC50 values ≤0.39 µM) .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be reconciled in pyrazolo[3,4-b]pyridine-based kinase inhibitors?

  • Use QSAR models incorporating hydrophobic (log P) and steric parameters (Sterimol L/B2) to rationalize activity variations. For example, TRK inhibitors require balancing lipophilicity and hydrogen-bonding capacity for target engagement .
  • Molecular docking studies (e.g., superimposition on amodiaquine or kinase active sites) clarify binding modes and guide scaffold modifications .

Q. What strategies address low yields in regioselective C-H arylation of pyrazolo[3,4-b]pyridines?

  • Pd/CuI catalytic systems enable γ-C-H arylation with >77% regiochemical purity. Solvent polarity and directing groups (e.g., nitro substituents) enhance selectivity .
  • Monitor reaction progress via TLC and optimize catalyst loading (e.g., PdCl2(PPh3)2) to suppress side reactions .

Q. How do computational methods enhance pyrazolo[3,4-b]pyridine drug design?

  • Semiempirical AM1 calculations predict bioactive conformers, while molecular dynamics simulations assess target stability (e.g., TRKA kinase) .
  • Machine learning models trained on IC50 datasets prioritize substituents for synthesis, reducing experimental screening costs .

Methodological Case Studies

Case Study: Antileishmanial Derivative Optimization

  • Problem : Low solubility of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters.
  • Solution : Introduce polar groups (e.g., diethylaminomethyl) to improve log P while retaining potency. Validate via shake-flask log P measurements and in vitro promastigote assays .

Case Study: TRK Inhibitor Development

  • Challenge : Balancing TRKA selectivity over off-target kinases.
  • Approach : Scaffold hopping from pyrazolo[3,4-d]pyrimidines to pyrazolo[3,4-b]pyridines reduced off-target effects. Validate via kinase profiling and cellular assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 2
3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.